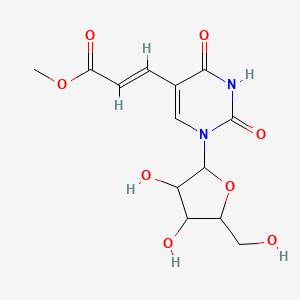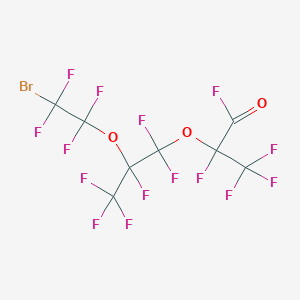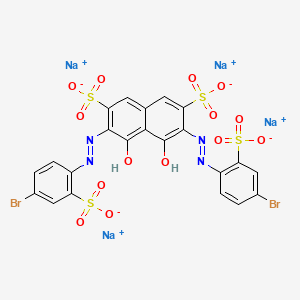
Levofloxacin acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin acyl-b-D-glucuronide is a metabolite of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is formed through the glucuronidation process, where levofloxacin is conjugated with glucuronic acid. The resulting metabolite plays a significant role in the pharmacokinetics and excretion of levofloxacin in the human body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-b-D-glucuronide typically involves the enzymatic or chemical conjugation of levofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacting it with levofloxacin in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial or mammalian cell cultures that express the necessary UGT enzymes. These bioreactors are optimized for high yield and purity, ensuring the efficient production of the compound for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Levofloxacin acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into levofloxacin and glucuronic acid under acidic or basic conditions.
Oxidation: Potential oxidation of the levofloxacin moiety, although this is less common.
Substitution: Reactions involving the replacement of functional groups on the glucuronic acid or levofloxacin moiety.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Levofloxacin and glucuronic acid.
Oxidation: Oxidized derivatives of levofloxacin.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
Levofloxacin acyl-b-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of levofloxacin in the human body.
Toxicology: Assessing the safety and potential side effects of levofloxacin and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing new drugs with improved pharmacokinetic profiles.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of UGT enzymes.
Mécanisme D'action
Levofloxacin acyl-b-D-glucuronide itself does not exhibit significant antibacterial activity. its formation and excretion are crucial for the detoxification and elimination of levofloxacin from the body. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin, catalyzed by UGT enzymes. This reaction increases the solubility of levofloxacin, facilitating its excretion via the kidneys.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin glucuronide: A metabolite of ciprofloxacin, another fluoroquinolone antibiotic.
Moxifloxacin glucuronide: A metabolite of moxifloxacin, also a fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-b-D-glucuronide is unique due to its specific parent compound, levofloxacin, which has a distinct pharmacokinetic and pharmacodynamic profile compared to other fluoroquinolones. The glucuronidation of levofloxacin results in a metabolite that is more water-soluble, aiding in its excretion and reducing potential toxicity.
Conclusion
This compound is an important metabolite in the pharmacokinetics of levofloxacin. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into drug metabolism and the role of glucuronidation in drug detoxification and excretion. Understanding this compound’s mechanism of action and comparing it with similar metabolites highlights its significance in the field of pharmacology and drug development.
Propriétés
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)


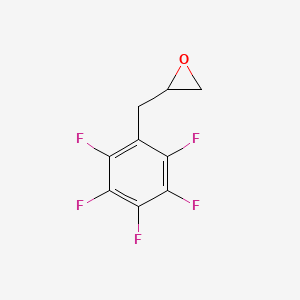
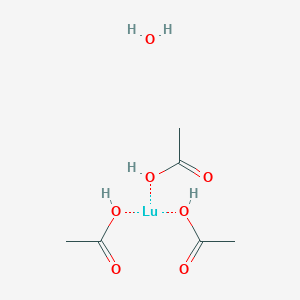
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
